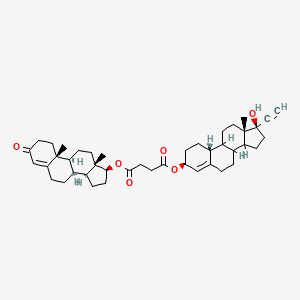

Ethynodiol testosterone ester

説明

Structure

3D Structure

特性

CAS番号 |

61083-04-3 |

|---|---|

分子式 |

C43H58O6 |

分子量 |

670.9 g/mol |

IUPAC名 |

4-O-[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 1-O-[(3S,10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate |

InChI |

InChI=1S/C43H58O6/c1-5-43(47)23-19-36-32-9-6-26-24-29(8-11-30(26)31(32)17-22-42(36,43)4)48-38(45)14-15-39(46)49-37-13-12-34-33-10-7-27-25-28(44)16-20-40(27,2)35(33)18-21-41(34,37)3/h1,24-25,29-37,47H,6-23H2,2-4H3/t29-,30-,31?,32?,33-,34-,35-,36?,37-,40-,41-,42-,43-/m0/s1 |

InChIキー |

SXTNFDJCRGXTJI-KOLYNAKGSA-N |

SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC(=O)OC4CCC5C6CCC7(C(C6CCC5=C4)CCC7(C#C)O)C)CCC8=CC(=O)CCC38C |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC(=O)O[C@H]4CC[C@@H]5C6CC[C@]7(C(C6CCC5=C4)CC[C@]7(C#C)O)C)CCC8=CC(=O)CC[C@]38C |

正規SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC(=O)OC4CCC5C6CCC7(C(C6CCC5=C4)CCC7(C#C)O)C)CCC8=CC(=O)CCC38C |

同義語 |

dimeric ethynodiol-testosterone ethynodiol testosterone este |

製品の起源 |

United States |

Chemical Synthesis and Derivatization of Ethynodiol Testosterone Ester

Synthetic Pathways to Ethynodiol (B195179) Testosterone (B1683101) Ester

The synthesis of ethynodiol diacetate primarily involves the transformation of norethisterone. wikipedia.orgscribd.com This process hinges on the careful selection of precursors, specific esterification methodologies, and stringent control over the stereochemistry of the final product. wikipedia.orgum.edu.mt

Precursor Identification and Sourcing

The principal precursor for the synthesis of ethynodiol diacetate is norethisterone . wikipedia.orgscribd.com Norethisterone itself is a synthetic progestin derived from testosterone. taylorandfrancis.comwikipedia.org Another key precursor is 19-nortestosterone , from which norethisterone can be synthesized. scribd.comum.edu.mt The synthesis of norethisterone from estradiol (B170435) 3-methyl ether involves a partial reduction to a 1,5-diene, followed by Oppenauer oxidation and subsequent reaction with a metal acetylide. wikipedia.org

The sourcing of these precursors typically involves established chemical suppliers who specialize in steroid chemistry. Cholesterol, obtained from the diet or synthesized de novo in the liver, serves as the ultimate biological precursor for steroid hormones. scialert.net

| Precursor | Chemical Name | Role in Synthesis |

| Norethisterone | 17α-ethynyl-19-nortestosterone | The direct precursor that is reduced and acetylated. wikipedia.orgscribd.com |

| 19-Nortestosterone | A precursor for the synthesis of norethisterone. scribd.comum.edu.mt | |

| Estradiol 3-methyl ether | A starting material for one of the synthetic routes to norethisterone. wikipedia.org |

Esterification Strategies and Methodologies

The conversion of the precursor to ethynodiol diacetate involves two main steps: reduction and acetylation. wikipedia.orgscribd.com

Reduction of Norethisterone: The C3 ketone group of norethisterone is reduced to a hydroxyl group. wikipedia.org This reduction yields the intermediate diol, etynodiol. wikipedia.org

Acetylation: The hydroxyl groups at the C3 and C17 positions of etynodiol are then acetylated to form ethynodiol diacetate. wikipedia.orgscribd.com This esterification is a crucial step that enhances the compound's activity. um.edu.mt

Various acetylating agents can be used for this purpose. The choice of reagent and reaction conditions is critical to ensure complete di-acetylation and to minimize the formation of mono-acetylated or other byproducts. wikipedia.orgresearchgate.net

| Step | Reaction | Reagents/Conditions | Product |

| 1 | Reduction | Lithium tri-tert-butoxyaluminum hydride. wikipedia.org | Etynodiol (17α-ethynylestr-4-ene-3β,17β-diol). wikipedia.org |

| 2 | Acetylation | Acetic anhydride (B1165640) or other acetylating agents. wikipedia.orgscribd.com | Ethynodiol diacetate. wikipedia.orgscribd.com |

Stereoselective Synthesis and Chirality Control

Maintaining the correct stereochemistry is paramount during the synthesis of ethynodiol diacetate. The biological activity of steroids is highly dependent on their three-dimensional structure. solubilityofthings.com

The reduction of the C3 ketone of norethisterone is a key step where stereoselectivity is crucial. The desired product is the 3β-hydroxy isomer. wikipedia.org To achieve this, a bulky reducing agent, lithium tri-tert-butoxyaluminum hydride , is employed. wikipedia.org This reagent preferentially attacks from the less hindered side, leading to the formation of the desired 3β-isomer over the 3α-isomer. wikipedia.orgresearchgate.net Incomplete stereoselectivity can lead to the formation of the epimeric impurity, the 3α-hydroxy derivative. researchgate.net

The stereochemistry at the C17 position is also critical. The ethynyl (B1212043) group at C17 should be in the α-position, and the hydroxyl group (which is subsequently acetylated) should be in the β-position. wikipedia.org This configuration is established during the synthesis of the norethisterone precursor. wikipedia.org

Advanced Derivatization and Analog Generation

To explore structure-activity relationships and to develop new compounds with potentially enhanced or modified properties, ethynodiol diacetate can be subjected to further derivatization.

Structural Modification at Key Positions

Structural modifications can be introduced at various positions of the ethynodiol diacetate molecule to generate analogs. These modifications can include:

Hydroxylation: Biotransformation using microorganisms like Cunninghamella elegans can introduce hydroxyl groups at various positions, such as C6α, C6β, and C10β, yielding new hydroxylated metabolites. researchgate.netorientjchem.org

Oxidation and Hydrolysis: Cell suspension cultures of plants like Ocimum basilicum and Azadirachta indica can lead to hydrolysis of the acetate (B1210297) esters and oxidation of the hydroxyl groups. researchgate.netresearchgate.net

Other Modifications: Chemical synthesis can be used to introduce other functional groups or to alter the steroid skeleton. For instance, the introduction of a methyl group at the C18 position of norethisterone leads to the formation of norgestrel. um.edu.mt

| Modifying Agent | Resulting Derivative(s) |

| Cunninghamella elegans | 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol. researchgate.netorientjchem.org |

| Ocimum basilicum | 17α-ethynyl-17β-acetoxyestr-4-en-3-one, 17α-ethynyl-17β-hydroxyestr-4-en-3-one, 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene, 17α-ethynyl-5α,17β-dihydroxyestr-3-ene. researchgate.netresearchgate.net |

Synthesis of Dimeric or Polymeric Forms for Research Applications

For research purposes, particularly in the development of long-acting hormonal preparations, dimeric or oligomeric forms of steroids have been synthesized. google.com This can be achieved by linking two or more steroid molecules together, often through ester linkages.

For example, dimeric steroid esters have been synthesized by coupling an estradiol molecule with an ethynodiol molecule. researchgate.net The same methodology has been used for the dimerization of ethynodiol itself. researchgate.net These dimeric compounds can exhibit altered pharmacokinetic profiles, potentially leading to a more sustained release and prolonged duration of action. The synthesis of a testosterone-ethynodiol succinate (B1194679), coupled between C17 and C3, has also been reported to show a depot effect. nih.gov

Exploration of Novel Ester Linkages

While the diacetate is the most common form, research has explored the creation of other ester linkages to modify the compound's properties. A notable example is the synthesis of a dimeric androgen-progestogen combination, specifically a testosterone-ethynodiol succinate. nih.gov This novel compound links testosterone and ethynodiol via a succinate ester bridge at the C17 position of testosterone and one of the hydroxyl groups of ethynodiol. nih.gov This exploration into different ester linkages, such as succinates, opens avenues for developing derivatives with potentially altered pharmacokinetic profiles.

The synthesis of such a novel ester involves the direct esterification of testosterone hemisuccinate with 4-androsten-3β,17β-diol (ethynodiol). nih.gov This method represents a departure from the standard acetylation and highlights the versatility of the steroid scaffold for chemical modification.

Further derivatization of ethynodiol diacetate has been achieved through biotransformation using microbial and plant cell cultures. researchgate.netresearchgate.net For instance, incubation with the fungus Cunninghamella elegans has yielded hydroxylated metabolites, demonstrating the potential for creating a library of new steroid derivatives through biocatalytic means. researchgate.netresearchgate.net

Structural Elucidation Methodologies

The precise three-dimensional structure and chemical identity of ethynodiol testosterone ester and its derivatives are confirmed through a combination of advanced spectroscopic and crystallographic techniques.

Advanced Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, X-ray Diffraction)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in determining the structure of ethynodiol diacetate. While a complete, published dataset is not always readily available in a single source, various studies have utilized these techniques to confirm the structure of the parent compound and its metabolites. researchgate.netscielo.br The chemical shifts in the NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Interactive NMR Data Table for Ethynodiol Diacetate (Predicted)

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C-2 | 37.1 | 1.5 - 1.7 |

| C-3 | 74.2 | 4.6 - 4.8 |

| C-4 | 124.5 | 5.3 - 5.5 |

| C-5 | 140.2 | - |

| C-17 | 87.5 | - |

| C-20 (Ethynyl C) | 82.1 | - |

| C-21 (Ethynyl CH) | 75.3 | 2.6 - 2.7 |

| Acetate CH₃ (C3) | 21.4 | 2.0 - 2.1 |

| Acetate C=O (C3) | 170.8 | - |

| Acetate CH₃ (C17) | 21.2 | 2.0 - 2.1 |

| Acetate C=O (C17) | 169.5 | - |

| Note: These are predicted values and may vary based on solvent and experimental conditions. Data is synthesized from typical steroid NMR data and information from various sources. |

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of ethynodiol diacetate, which aids in its identification and the characterization of its impurities and metabolites. researchgate.netoup.com High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common technique used for this purpose. researchgate.net The fragmentation pattern can reveal the loss of the acetate groups and other characteristic cleavages of the steroid backbone.

X-ray Diffraction: The definitive three-dimensional arrangement of atoms in the crystalline state of ethynodiol diacetate has been determined by single-crystal X-ray diffraction. A recent study published in June 2025 provided detailed crystallographic data. researchgate.netcambridge.orgresearchgate.net

The analysis revealed that ethynodiol diacetate crystallizes in the P2₁ space group with two independent molecules in the asymmetric unit. researchgate.netresearchgate.net The crystal structure is characterized by layers of these molecules. researchgate.netresearchgate.net

Interactive Crystal Structure Data for Ethynodiol Diacetate researchgate.netcambridge.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 17.4055 (12) |

| b (Å) | 7.25631 (17) |

| c (Å) | 19.6008 (14) |

| β (°) | 116.2471 (23) |

| Volume (ų) | 2220.33 (13) |

| Z | 4 |

Molecular Pharmacology and Mechanism of Action Studies

Steroid Receptor Binding Dynamics and Affinity

The biological effects of ethynodiol (B195179) diacetate are mediated through the binding of its active metabolite, norethisterone, to various steroid hormone receptors. wikipedia.orgescholarship.org These interactions are crucial for its progestogenic and other hormonal activities.

Interaction with Progesterone (B1679170) Receptors (PR)

Ethynodiol diacetate itself has virtually no affinity for the progesterone receptor (PR). wikipedia.org However, its primary active metabolite, norethisterone, is a potent agonist of the PR. wikipedia.orgdrugbank.com The conversion of ethynodiol diacetate to norethisterone is a critical step for its progestogenic activity. wikipedia.orgnih.gov The introduction of a 17α-ethinyl group into the testosterone (B1683101) molecule, a key structural feature of norethisterone, significantly enhances its binding affinity to the PR. kup.at This high affinity for the PR is fundamental to the primary mechanism of action of ethynodiol diacetate as a progestin. drugbank.com

Cross-Reactivity with Other Steroid Receptors

Norethisterone, the active form of ethynodiol diacetate, demonstrates some degree of cross-reactivity with other steroid receptors besides the AR and PR. Synthetic progestins, in general, can interact with glucocorticoid (GR) and mineralocorticoid receptors (MR), although the affinity for these receptors varies among different compounds. embopress.org Specifically, some synthetic progestogens have been shown to display affinity for glucocorticoid receptors. researchgate.net However, ethynodiol diacetate is noted to have no significant affinity for the estrogen receptor (ER). researchgate.net The binding of norethisterone and its metabolites to other steroid receptors can contribute to the broader spectrum of its biological effects.

Quantitative Receptor Binding Assays

Radioligand displacement studies are a standard method to determine the relative binding affinity of compounds for steroid receptors. google.com In these assays, a radiolabeled ligand with known high affinity for the receptor is used, and the ability of an unlabeled compound (like norethisterone) to displace the radioligand is measured. This competition allows for the quantification of the binding affinity of the test compound. For instance, competitive steroid binding assays have been used to determine the relative binding affinity of various testosterone derivatives to the androgen receptor. google.com Such assays have demonstrated that modifications to the steroid structure, such as hydroxylation, can dramatically decrease binding affinity to the AR compared to testosterone and DHT. google.com Similar assays are employed to characterize the binding of progestins to the progesterone receptor and other steroid receptors. apvma.gov.au

| Compound | Receptor | Relative Binding Affinity (%) |

| Norethisterone | Progesterone Receptor | High |

| Norethisterone | Androgen Receptor | Weak |

| Ethynodiol Diacetate | Progesterone Receptor | Virtually Inactive wikipedia.org |

| Ethynodiol Diacetate | Androgen Receptor | Virtually Inactive wikipedia.org |

Intracellular Signaling Pathways Modulation

The binding of norethisterone to its target receptors initiates a cascade of intracellular events that modulate gene expression and cellular function. These signaling pathways can be broadly categorized as genomic and non-genomic.

Genomic and Non-Genomic Receptor-Mediated Signaling

The classical mechanism of steroid hormone action is genomic, involving the binding of the hormone-receptor complex to specific DNA sequences known as hormone response elements (HREs). drugbank.com This interaction modulates the transcription of target genes. drugbank.com For instance, the androgen-AR complex translocates to the nucleus and binds to DNA, initiating the transcription of genes responsible for androgenic effects. drugbank.com Similarly, the binding of norethisterone to the PR and AR leads to the regulation of gene expression in target tissues such as the female reproductive tract, mammary gland, hypothalamus, and pituitary. drugbank.com

Downstream Gene Expression Regulation

The pharmacological effects of ethynodiol testosterone ester are mediated through the regulation of gene expression following the binding of its active components to their respective intracellular receptors. Both the progestogenic component (ethynodiol, which is metabolized to norethindrone) and the androgenic component (testosterone) function as steroid hormones that modulate gene transcription. doctorlib.orgglowm.com

The mechanism begins when these steroid molecules diffuse across the cell membrane and bind to specific nuclear receptors, the progesterone receptor (PR) and the androgen receptor (AR), located in the cytoplasm or nucleus. oup.comdrugbank.com This binding induces a conformational change in the receptor, leading to its activation. The activated steroid-receptor complex then translocates into the nucleus. hres.ca

Once in the nucleus, the complex acts as a transcription factor, binding to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. oup.comgoogle.com This interaction can either enhance or suppress the transcription of these genes into messenger RNA (mRNA). drugbank.comresearchgate.net The resulting mRNA is then translated into proteins, which carry out the physiological effects attributed to the hormone. drugbank.com For instance, testosterone's binding to the androgen receptor can regulate the expression of genes involved in muscle protein synthesis and metabolism. oup.comdrugbank.com While this general mechanism is well-established for steroids, specific studies identifying the complete profile of downstream genes regulated by the intact ethynodiol testosterone dimeric ester are not extensively documented.

Enzymatic Interactions and Inhibition Profiles

Interaction with Steroid-Metabolizing Enzymes (e.g., Cytochrome P450 Enzymes, Esterases)

As a dimeric ester, the initial step in the metabolism of this compound is the cleavage of the ester bond by esterase enzymes present in the body. hres.cainchem.org This hydrolysis releases the individual steroid molecules, ethynodiol and testosterone, which then undergo further metabolism.

The progestin component, ethynodiol diacetate, is a prodrug that is metabolized to the active compound norethisterone. glowm.com The metabolism of progestins like norethisterone and its precursors occurs primarily in the liver via cytochrome P450 (CYP450) enzymes. nih.gov Specifically, CYP3A4 is a key enzyme in the metabolism of norethisterone. wikipedia.org Further metabolism of norethisterone involves the reduction of its A-ring by 5α- and 5β-reductases and the C3 keto group by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs). wikipedia.org

Testosterone is also extensively metabolized, with interactions noted with various CYP450 enzymes. It can increase the metabolism of ethynodiol diacetate, suggesting a complex interplay between the two components and the enzymatic pathways. drugbank.comdrugbank.com Testosterone itself is a substrate for several CYP enzymes, and its clearance can be affected by drugs that induce or inhibit these enzymes. hres.cadrugbank.com

| Component | Metabolizing Enzymes | Metabolic Process |

|---|---|---|

| This compound | Esterases | Cleavage of the ester bond to release ethynodiol and testosterone. |

| Ethynodiol / Norethisterone | Cytochrome P450 (e.g., CYP3A4), 5α/5β-Reductases, 3α/3β-HSDs | Hepatic oxidation and reduction. nih.govwikipedia.org |

| Testosterone | Cytochrome P450 enzymes | Hepatic oxidation and inactivation. hres.cadrugbank.com |

Impact on Endogenous Steroid Biosynthesis and Catabolism

The administration of this compound has a significant impact on the body's natural production of steroid hormones. This is primarily achieved through its potent suppression of the hypothalamic-pituitary-gonadal (HPG) axis. doctorlib.orgoup.com Both the progestogenic and androgenic components contribute to a negative feedback mechanism that reduces the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland. doctorlib.orghres.cadrugbank.com

In a study investigating a dimeric ethynodiol-testosterone ester in male rats, a single injection led to a profound and lasting depression of both serum and intratesticular testosterone levels, which remained suppressed for up to eight weeks. oup.com This was accompanied by a significant reduction in serum LH concentrations. oup.com Since LH is the primary signal for testosterone production in the testicular Leydig cells, its suppression directly curtails endogenous androgen biosynthesis. doctorlib.orgmdpi.com

The study also noted that while the dimeric ester caused a more prolonged suppression of testosterone compared to a mixture of testosterone enanthate and norethisterone enanthate, the suppression of FSH was less pronounced. oup.com This indicates a potent and direct impact on the biosynthetic machinery of the testes, driven by strong gonadotropin inhibition.

| Parameter | Observed Effect | Duration of Effect |

|---|---|---|

| Serum Luteinizing Hormone (LH) | Significantly lowered | Up to 8 weeks |

| Serum Testosterone | Profoundly depressed | Up to 8 weeks |

| Intratesticular Testosterone | Profoundly depressed | Up to 8 weeks |

| Serum Follicle-Stimulating Hormone (FSH) | Lowered (less pronounced than LH) | Observed at 2 weeks |

Influence on Steroid Hormone-Binding Globulins (SHBG) and Corticosteroid-Binding Globulins (CBG)

This compound influences the plasma concentrations of key steroid-transport proteins, namely Sex Hormone-Binding Globulin (SHBG) and Corticosteroid-Binding Globulin (CBG). SHBG binds with high affinity to androgens and estrogens, regulating their bioavailability, while CBG is the primary carrier for glucocorticoids. inchem.orgwikipedia.org

Androgens, including testosterone, are known to decrease the hepatic synthesis of SHBG. wikipedia.org Similarly, progestins derived from 19-nortestosterone, such as ethynodiol/norethisterone, also exert androgenic activity and tend to lower SHBG levels or counteract the SHBG-increasing effect of estrogens. glowm.comresearchgate.netscispace.com In a study on a dimeric ethynodiol-testosterone ester, concentrations of Androgen-Binding Protein (ABP), the functional equivalent of SHBG produced in the rat testis, were markedly reduced between 4 and 8 weeks after administration. oup.com This finding strongly suggests that the compound would similarly decrease circulating SHBG levels.

In contrast, estrogens, particularly synthetic estrogens like ethinylestradiol found in many combined oral contraceptives, are potent stimulators of SHBG and CBG synthesis by the liver. researchgate.netnih.govwikipedia.org Oral contraceptives containing ethinylestradiol have been shown to increase SHBG levels by 200-240% and CBG levels by 170%. nih.gov The effect on CBG is considered to be primarily driven by the estrogenic component. nih.gov Given that the this compound lacks an exogenous estrogen and possesses both androgenic and androgenic-progestin components, it is expected to decrease SHBG and have a minimal-to-no increasing effect on CBG.

| Steroid Type | Effect on SHBG | Effect on CBG | Example Compound/Class |

|---|---|---|---|

| Androgens | Decrease wikipedia.org | Minimal effect | Testosterone |

| 19-Nortestosterone Progestins | Decrease or oppose estrogen effect researchgate.netscispace.com | Minimal effect | Ethynodiol / Norethisterone |

| Estrogens (e.g., Ethinylestradiol) | Strong Increase nih.govwikipedia.org | Strong Increase nih.gov | Component of combined oral contraceptives |

| Dimeric Ethynodiol-Testosterone Ester | Expected to Decrease (inferred from ABP data oup.com) | Expected minimal effect | The subject compound |

Pharmacokinetic and Metabolic Research Preclinical Focus

Absorption and Distribution Studies in Research Models

Bioavailability Mechanisms (e.g., Prodrug Conversion)

Ethynodiol (B195179) diacetate, a compound structurally related to testosterone (B1683101), functions as a prodrug. wikipedia.orgnih.gov It is largely inactive itself but is rapidly converted into its active metabolite, norethisterone, following administration. wikipedia.orgnih.gov This bioconversion is a critical step for its biological activity.

Upon oral administration, ethynodiol diacetate undergoes significant first-pass metabolism in the liver. wikipedia.org Esterase enzymes play a key role in this process by hydrolyzing the acetate (B1210297) esters. wikipedia.org This initial step leads to the formation of an intermediate metabolite, ethynodiol. wikipedia.org Subsequently, the C3 hydroxyl group of ethynodiol is oxidized to produce norethisterone, the primary active compound. wikipedia.org Some progestins that are structurally related to testosterone, such as lynestrenol (B534155) and norethindrone (B1679910) acetate, also act as prodrugs for norethisterone. researchgate.net

The bioavailability of testosterone itself is generally low when administered orally due to a high metabolic clearance rate. inchem.org However, esterification, as seen in compounds like testosterone undecanoate, can improve oral bioavailability by altering the absorption pathway. inchem.orgdrugbank.com Testosterone undecanoate, an ester prodrug of testosterone, was developed specifically to enhance oral administration. drugbank.com

Tissue Distribution and Accumulation Patterns

Following administration, steroid hormones like testosterone and its derivatives are distributed throughout the body. In the bloodstream, testosterone is extensively bound to plasma proteins, primarily sex hormone-binding globulin (SHBG) and, to a lesser extent, albumin. inchem.orgwikipedia.org Typically, 97.0 to 99.5% of circulating testosterone is protein-bound, leaving only a small fraction (0.5 to 3.0%) as unbound or free. wikipedia.org This binding to proteins like SHBG can influence the hormone's distribution to target tissues. inchem.org

Preclinical studies in animal models, such as rats, have provided insights into the tissue distribution of sex steroids. For instance, after intravenous administration of estradiol (B170435) in Wistar rats, the concentrations in tissues like the heart, liver, kidney, and brain were found to be higher than in plasma at all time points. inchem.org The liver, in particular, can show significantly higher concentrations of steroids after intragastric administration compared to intravenous routes, highlighting its role in first-pass metabolism and accumulation. inchem.org Adipose tissue also serves as a reservoir for estrogens. inchem.org Distribution studies in mice with tritiated lynestrenol, a related progestin, showed a much higher concentration of the compound in the pituitary gland than in the uterus after intravenous injection. ru.nl

Biotransformation Pathways and Metabolite Profiling

The metabolism of ethynodiol diacetate and related testosterone derivatives is a complex process involving several key enzymatic reactions. These biotransformation pathways are crucial for both the activation and eventual elimination of the compounds.

Hydrolysis of Ester Linkages

A primary and essential step in the metabolism of ethynodiol diacetate is the hydrolysis of its ester linkages. researchgate.net This reaction is catalyzed by esterase enzymes and is fundamental to its function as a prodrug. wikipedia.org The cleavage of the acetate esters at the C3β and C17β positions of ethynodiol diacetate leads to the formation of ethynodiol. wikipedia.org This hydrolysis is a rapid process that occurs during first-pass metabolism in the liver. wikipedia.org The resulting ethynodiol is then further metabolized to the active compound, norethisterone. wikipedia.org Similarly, testosterone esters like testosterone enanthate are metabolized to testosterone through the cleavage of the enanthate group. fda.gov

Biotransformation studies using microbial and plant cell cultures have also demonstrated the hydrolysis of the ester group in ethynodiol diacetate. researchgate.net For example, incubation with the plant cell culture of Ocimum basilicum resulted in the hydrolysis of the ester group as one of the metabolic reactions. researchgate.netorientjchem.org

Oxidative Metabolism (e.g., Hydroxylation, Ketone Formation)

Oxidative metabolism is a major route for the biotransformation of ethynodiol diacetate and testosterone. This includes reactions such as hydroxylation and the formation of ketone groups.

In the conversion of ethynodiol to norethisterone, the C3 hydroxyl group is oxidized to a ketone group. wikipedia.org Further oxidative metabolism can occur at various positions on the steroid nucleus. Biotransformation studies of ethynodiol diacetate using the fungus Cunninghamella elegans have yielded several hydroxylated metabolites. researchgate.net These include:

17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol

17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol

17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol researchgate.net

Incubation with Ocimum basilicum not only caused hydrolysis but also oxidation of the alcohol to a ketone, yielding metabolites like 17α-ethynyl-17β-acetoxyestr-4-en-3-one and 17α-ethynyl-17β-hydroxyestr-4-en-3-one (norethisterone). researchgate.net Fungal transformation with Botrytis cinerea and Trichothecium roseum also produced oxidized metabolites, including 17α-Ethynyl-17β-acetoxyestr-4-en-3-one-15β-ol. researchgate.net

Testosterone itself is hydroxylated at several positions by various cytochrome P450 enzymes, including CYP3A4, CYP2B6, CYP2C9, and CYP2C19. drugbank.com It can also be metabolized to androstenedione. drugbank.com

Reductive Pathways (e.g., A-ring Reduction)

Reductive metabolic pathways also play a role in the biotransformation of testosterone and its derivatives. The A-ring of the steroid nucleus is a common site for reduction. For testosterone, reduction of the double bond in the A-ring (5α- and 5β-reduction) followed by reduction of the 3-keto group leads to the formation of androsterone (B159326) and etiocholanolone (B196237), which are major urinary metabolites. inchem.org

In the metabolism of norethisterone, the active metabolite of ethynodiol diacetate, extensive A-ring reduction reactions occur, forming reduced metabolites. nih.gov These reduced metabolites, along with hydroxylated products, can then be conjugated for excretion. nih.gov Biotransformation of ethynodiol diacetate with Ocimum basilicum has also been shown to produce a rearranged hydroxyl group metabolite, 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene. researchgate.net

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

In preclinical studies, ethynodiol diacetate, a prodrug that is rapidly converted to the active metabolite norethisterone, undergoes extensive phase II conjugation reactions, primarily glucuronidation and sulfation. iarc.frglowm.com These processes are crucial for increasing the water solubility of the metabolites, which facilitates their excretion from the body. longdom.orgopenaccessjournals.com

In a study involving rhesus monkeys, following oral administration of radiolabeled ethynodiol diacetate, approximately 60% of the radioactivity in plasma was present as glucuronide conjugates. nih.gov Similarly, glucuronide conjugates accounted for a significant portion of the metabolites found in urine (60%). nih.gov This indicates that glucuronidation is a major metabolic pathway for ethynodiol diacetate and its derivatives.

It is worth noting that in vitro studies using rat and human liver preparations have shown that the more polar end products of ethynodiol diacetate metabolism are resistant to hydrolysis by both sulfatases and β-glucuronidases, suggesting they may be polyhydroxylated steroids. nih.gov

Identification and Characterization of Primary and Secondary Metabolites

The metabolism of ethynodiol diacetate is a multi-step process that begins with its rapid conversion to norethisterone. iarc.frca.gov This conversion is a key initial step, with norethisterone serving as the primary active metabolite. glowm.com

Subsequent metabolic transformations lead to a variety of primary and secondary metabolites. Preclinical studies in rhesus monkeys have identified several key metabolites in plasma and urine, including: nih.gov

Norethisterone: The primary active metabolite.

Tetrahydro metabolites of norethisterone: These are found in free, glucuronide, and sulfate (B86663) fractions.

Keto-4,5-dihydronorethisterones: Identified in the conjugated fractions of urine.

Trihydroxy metabolites: Also found in the conjugated fractions of urine.

In vitro studies using rat and human liver have further elucidated the metabolic pathways, which include: nih.gov

Deacetylation

Saturation of ring A

Aromatization of ring A

Formation of a 3-ketone

Delta-6 bond formation

Fungal transformation studies have also identified additional hydroxylated metabolites, showcasing the potential for oxidation at various positions on the steroid nucleus. researchgate.net

The following table summarizes the key metabolites identified in preclinical research:

| Metabolite Class | Specific Metabolites Identified | Location Found (Preclinical) |

| Primary Active Metabolite | Norethisterone | Plasma, Urine nih.gov |

| Reduced Metabolites | Tetrahydro metabolites of norethisterone | Plasma, Urine (Free and Conjugated) nih.gov |

| Oxidized Metabolites | Keto-4,5-dihydronorethisterones, Trihydroxy metabolites | Urine (Conjugated) nih.gov |

| Hydroxylated Metabolites | 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol, 17α-Ethynyl-17β-acetoxyestr-4-en-3-one-15β-ol | Fungal Biotransformation researchgate.net |

Excretion Mechanisms and Routes

The excretion of ethynodiol diacetate and its metabolites occurs through both renal and biliary pathways, with the conjugated metabolites being primarily eliminated. nih.gov

Biliary and Renal Clearance Pathways

Preclinical studies in rhesus monkeys have demonstrated that after a single oral dose of radiolabeled ethynodiol diacetate, approximately 50% of the administered dose is excreted in the urine and 18% in the feces within four days. nih.gov This indicates that both renal and biliary routes are significant for the elimination of the compound and its metabolites.

Renal Clearance: The kidneys play a major role in excreting the water-soluble conjugated metabolites, particularly the glucuronide and sulfate conjugates. nih.govnih.gov The increased polarity of these conjugated metabolites, a result of Phase II metabolism, facilitates their renal excretion. youtube.com

Biliary Clearance: A portion of the metabolites is excreted into the bile and subsequently eliminated in the feces. nih.gov In rhesus monkeys, about 18% of the dose was found in the feces. nih.gov The process of biliary excretion involves the transport of metabolites from the liver into the bile, which is then released into the gastrointestinal tract. unil.ch Some of these metabolites, particularly glucuronide conjugates, may undergo enterohepatic circulation, where they are hydrolyzed by gut bacteria back to the active form, reabsorbed, and returned to the liver. unil.chhres.ca This can prolong the presence of the compound in the body.

The following table outlines the excretion profile of ethynodiol diacetate metabolites based on preclinical data:

| Excretion Route | Percentage of Dose (Rhesus Monkey) | Form of Excreted Compounds |

| Renal (Urine) | ~50% | Primarily Glucuronide and Sulfate Conjugates nih.gov |

| Biliary/Fecal | ~18% | Free Steroids and Conjugated Metabolites nih.gov |

Advanced Analytical Methodologies in Research

Chromatographic and Spectrometric Techniques for Quantification and Identification

Chromatography coupled with mass spectrometry forms the cornerstone of modern steroid analysis, offering unparalleled sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical tool for the quantitative analysis of drugs and their metabolites in biological fluids like plasma and urine. nih.govcore.ac.uk Its high sensitivity and selectivity make it ideal for pharmacokinetic studies. nih.gov For steroidal analysis, LC-MS/MS methods are favored because they can often measure compounds directly, including conjugated metabolites, sometimes without the need for extensive sample preparation like chemical derivatization. nih.govnih.gov

The process involves separating the target analyte from other matrix components using high-performance liquid chromatography (HPLC), followed by ionization and detection in a tandem mass spectrometer. nih.gov In a typical workflow, the analyte is ionized, a specific precursor ion is selected, fragmented, and one or more resulting product ions are monitored for quantification, a highly specific mode known as Multiple Reaction Monitoring (MRM). nih.govjksus.org This technique provides robust and rapid assays essential for modern drug analysis. core.ac.uk

Table 1: Illustrative LC-MS/MS Parameters for Steroid Analysis

| Parameter | Setting | Purpose |

| Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 2.1 x 150 mm, 2.7 µm) | Separation of non-polar compounds like steroids. jksus.org |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Ammonium Formate Buffer | Elution of analytes from the column. jksus.org |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and separation efficiency. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes steroid molecules. jksus.org |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity for quantification. core.ac.uk |

| Precursor Ion (Q1) | [M+H]⁺ | Selects the protonated molecule of the target analyte. |

| Product Ion (Q3) | Specific fragment ion | Confirms identity and enables quantification. |

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for comprehensive steroid profiling. mdpi.comnih.gov It is renowned for its high resolving power, especially with modern capillary columns, which allows for the separation of complex mixtures of steroid isomers. nih.gov However, a key consideration for GC-MS analysis of steroids is their low volatility. nih.gov

To overcome this, a multi-step sample preparation is required, which typically includes:

Extraction: Isolating steroids from the biological matrix using solid-phase extraction (SPE). nih.gov

Hydrolysis: Enzymatic or chemical cleavage of conjugated metabolites (e.g., glucuronides and sulfates) to release the free steroid. nih.gov

Derivatization: Chemical modification of hydroxyl and ketone groups to increase the steroid's volatility and thermal stability. A common method is the formation of trimethylsilyl (B98337) (TMS) ethers. nih.govrestek.com

Once prepared, the sample is injected, vaporized, and separated on the GC column before being fragmented and detected by the mass spectrometer. nih.gov GC-MS remains a reference method for identifying unknown steroid metabolites due to extensive libraries of fragmentation patterns. mdpi.comnih.gov

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is an indispensable tool for identifying previously unknown metabolites. nih.govsciex.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a metabolite's elemental composition, which is the first step in structural elucidation. nih.govfrontiersin.org

For instance, after incubating a parent drug in vitro, HRMS can detect new peaks in the sample. By measuring their exact mass, analysts can propose chemical formulas, such as the addition of an oxygen atom for a hydroxylation event. nih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments, where the metabolite ion is fragmented and the resulting pattern provides clues to its structure. nih.govsciex.com This "discovery tool" is essential for building a complete picture of a compound's metabolic pathway. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis

Radiometric Assays for Tracer Studies (e.g., 14C-labeled compounds)

Radiometric assays using isotopically labeled compounds are a gold standard for absorption, distribution, metabolism, and excretion (ADME) studies. acs.org By synthesizing a version of the target compound with one or more atoms replaced by a radioisotope, such as Carbon-14 (¹⁴C), researchers can trace the molecule's journey and fate within a biological system. wikipedia.orgnih.gov

¹⁴C is an ideal tracer due to its long half-life and the fact that it is an integral part of organic molecules. nih.gov In a typical study, a ¹⁴C-labeled version of the compound is administered, and its radioactivity is subsequently measured in various biological samples (e.g., plasma, urine, feces, tissues) over time. researchgate.netresearchgate.net This allows for a definitive mass balance study, accounting for the total administered dose and revealing the primary routes and rates of excretion. The sensitivity of modern techniques like Accelerator Mass Spectrometry (AMS) allows these studies to be conducted with very low doses of radioactivity. nih.gov

In Vitro and Ex Vivo Model Systems for Metabolic Pathway Elucidation

To understand how a compound is transformed in the body, researchers use simplified biological systems that replicate the metabolic environment of key organs, primarily the liver.

Liver microsomes are small vesicles derived from the endoplasmic reticulum of liver cells. researchgate.netmdpi.com They are a rich source of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of a vast number of drugs. researchgate.netmdpi.com

In a typical in vitro experiment, the compound of interest is incubated with pooled human liver microsomes at 37°C. ntnu.nodshs-koeln.de The reaction requires the addition of cofactors, most notably an NADPH-regenerating system, which provides the necessary reducing equivalents for CYP enzyme activity. researchgate.netdshs-koeln.de The reaction is allowed to proceed for a set time before being stopped, and the resulting mixture is analyzed, usually by LC-MS, to identify and quantify the metabolites formed. ntnu.nodshs-koeln.de These systems are cost-effective, have a long shelf-life, and are highly amenable to high-throughput screening, making them a cornerstone of early drug metabolism research. researchgate.netmdpi.com Ex vivo models, such as using liver S9 fractions from animal studies, can further confirm these metabolic pathways. tandfonline.com

Table 2: Potential Phase I Metabolites of a Steroid Ester Identified via Liver Microsomal Incubation

| Proposed Metabolite | Metabolic Reaction | Potential Enzyme Family |

| Monohydroxylated Metabolite | Aromatic or Aliphatic Hydroxylation | Cytochrome P450 (CYP) |

| Dihydroxylated Metabolite | Sequential Hydroxylation | Cytochrome P450 (CYP) |

| Cleaved Ester | Ester Hydrolysis | Esterases (e.g., hCE1, hCE2) |

| Keto-Metabolite | Oxidation of Hydroxyl Group | Hydroxysteroid Dehydrogenases (HSDs) |

Cell-Based Metabolic Models

Cell-based metabolic models are indispensable tools for investigating the biotransformation of steroid compounds like ethynodiol (B195179) and testosterone (B1683101) esters at the cellular level. These in vitro systems, which range from liver-derived cell lines to primary cell cultures, allow researchers to study metabolic pathways, identify metabolites, and understand the enzymes involved in a controlled environment. researchgate.net

Research Findings: Studies on ethynodiol diacetate show that it undergoes extensive metabolism in the liver. In vitro investigations using liver cell-free systems have identified key biotransformation reactions, including deacetylation to form norethisterone, saturation and aromatization of the A-ring, and the formation of a 3-keto group. ca.gov

For the testosterone component, cell-based models are crucial for understanding its conversion and metabolism. Human cell lines, such as the intestinal Caco-2 cells and the liver-derived HepG2 cells, are frequently used to study the activity of enzymes like cytochrome P450s (e.g., CYP3A4) and 5α-reductase, which are responsible for metabolizing testosterone into its major active metabolites, dihydrotestosterone (B1667394) (DHT) and estradiol (B170435). mdpi.comdrugbank.comresearchgate.net For instance, research using Caco-2 cell homogenates has been employed to predict the extensive intestinal first-pass metabolism of testosterone esters. mdpi.com The human neuroblastoma cell line SH-SY5Y has also been used as a model to demonstrate significant 5α-reductase activity, converting testosterone to DHT. nih.gov

Fungal and plant cell cultures have also been utilized as biocatalytic systems to mimic and predict mammalian metabolism. orientjchem.org Incubations of ethynodiol diacetate with fungal cultures like Botrytis cinerea and plant cell cultures from Ocimum basilicum have successfully produced a variety of hydroxylated and hydrolyzed metabolites, demonstrating the utility of these models in generating novel steroid derivatives. orientjchem.orgresearchgate.net

Table 1: Examples of Cell-Based Models in Steroid Metabolism Research

Organ Perfusion Systems

Research Findings: The isolated perfused rat liver has been a cornerstone in studying the metabolism of synthetic progestins. google.com Such studies investigate how factors like protein binding influence the metabolic clearance rate of compounds like norethisterone (the active metabolite of ethynodiol diacetate). google.com In these models, the compound is introduced into a recirculating perfusion medium, and samples of the perfusate and bile are collected over time to analyze the disappearance of the parent drug and the appearance of metabolites. tno-pharma.comgoogle.com These systems allow for precise measurement of parameters like metabolic clearance rates and half-lives under various conditions (e.g., with or without binding proteins like SHBG and albumin). google.com

For example, studies with various progestins in a recirculating rat liver perfusion model demonstrated nearly complete biotransformation of the drugs, with less than 1% being found in the bile and less than 3% in the liver itself after one hour. google.com This highlights the liver's extensive metabolic capacity, which is effectively captured by this model. The technology has evolved to include normothermic machine perfusion of whole porcine or human livers, which can be used to assess organ viability and predict drug-drug interactions and biliary excretion. nih.govwikipedia.org The perfusate in modern systems can be complex, often containing a base solution supplemented with corticosteroids, anticoagulants, and antibiotics to maintain organ function.

Table 2: Key Parameters Measured in Organ Perfusion Studies of Steroids

Structure Activity Relationship Sar and Molecular Modeling

Correlating Structural Features with Receptor Binding Affinities

The interaction of ethynodiol (B195179) diacetate with steroid hormone receptors is fundamental to its biological activity. As a synthetic progestogen, its primary targets are the progesterone (B1679170) receptor (PR) and, to a lesser extent, the estrogen receptor (ER). drugbank.comnih.gov However, ethynodiol diacetate itself is considered to be virtually inactive, with low affinity for both the progesterone and androgen receptors. wikipedia.org It functions as a prodrug, being rapidly converted in the body to its active metabolites, including norethisterone. wikipedia.orgnih.gov

The binding affinity of ethynodiol diacetate and its metabolites is significantly influenced by specific structural features. The presence of acetate (B1210297) groups at the C3β and C17β positions reduces its direct binding affinity compared to its active metabolite, norethisterone, which possesses a 3-keto group and a 17β-hydroxyl group. wikipedia.org Studies have shown that the 3-keto and 17β-hydroxyl groups are crucial for high-affinity binding to the progesterone receptor. The diacetylated form, as in ethynodiol diacetate, demonstrates a considerably lower affinity for the progesterone receptor.

Kinetic studies have determined the inhibition constants (Ki) for several 19-nor-progestogens, illustrating the impact of different functional groups on receptor binding. These studies confirm that ethynodiol diacetate is a competitive inhibitor for both progesterone-8S binding and E2-receptor binding.

| Compound | Progesterone Receptor (Ki) | Estrogen Receptor (Ki) |

| Ethynodiol Diacetate | 1.3 x 10⁻⁷M | 1.3 x 10⁻⁷M |

| Norethindrone (B1679910) | 2.3 x 10⁻⁹M | 3.1 x 10⁻⁷M |

Data sourced from competitive binding assays in rabbit uterine cytosol.

The relatively weak binding affinity of the parent compound underscores its role as a prodrug, designed for conversion to a more active form in vivo. wikipedia.orgnih.gov While ethynodiol diacetate has weak estrogenic activity, this is also thought to be mediated through its metabolites. wikipedia.org

Rational Design Principles for Modulating Pharmacological Selectivity

The design of ethynodiol diacetate as a synthetic progestin incorporates several key principles to achieve its desired pharmacological profile, primarily centered around its function as a prodrug for norethisterone. wikipedia.orgnih.govwikipedia.org

Prodrug Strategy: Ethynodiol diacetate is intentionally designed to be relatively inactive itself. wikipedia.org The presence of diacetate esters at the C3β and C17β positions makes it a suitable substrate for esterase enzymes in the liver. wikipedia.org Upon oral administration, it undergoes rapid first-pass metabolism where these ester groups are cleaved, converting it first to etynodiol and then, through oxidation of the C3 hydroxyl group, to the highly active progestin, norethisterone. wikipedia.orgwikipedia.org This two-step conversion ensures that the active hormone is released within the body, a common strategy to improve the pharmacokinetic properties of a drug. nih.gov

Enhanced Oral Bioavailability: A critical feature in the rational design of many synthetic steroids, including ethynodiol diacetate, is the presence of a 17α-ethynyl group. This structural modification sterically hinders the metabolic oxidation of the 17β-hydroxyl group by the enzyme 17β-hydroxysteroid dehydrogenase. This protection from rapid metabolism significantly increases the oral potency and bioavailability of the compound compared to its natural counterparts.

Modulation of Receptor Selectivity: As a derivative of 19-nortestosterone, the core structure of ethynodiol diacetate provides a scaffold that interacts with the progesterone receptor. wikipedia.org The modifications, particularly at the C3 and C17 positions, are designed to fine-tune its activity. While the parent compound has low affinity, its active metabolite, norethisterone, is a potent agonist of the progesterone receptor. wikipedia.orgwikipedia.org Ethynodiol diacetate itself is reported to have weak androgenic and estrogenic activity. nih.gov The design as a prodrug helps to minimize off-target effects of the administered compound, with the hormonal activity being primarily determined by the profile of its active metabolite, norethisterone. wikipedia.orgnih.gov

The synthesis of testosterone-ethynodiol succinate (B1194679), a compound coupled at the C17-C3 positions, has been explored as a long-acting androgen preparation, further illustrating the application of rational design to modify the release and activity profiles of these steroid derivatives. nih.gov

Preclinical Research Findings and Mechanistic Insights

In Vitro Cellular and Biochemical Studies

Effects on Hormone-Responsive Cell Lines

Ethynodiol (B195179) diacetate, a key component of the ethynodiol testosterone (B1683101) ester combination, has been studied for its effects on various hormone-responsive cell lines. As a progestin, ethynodiol diacetate primarily interacts with progesterone (B1679170) and estrogen receptors. pharmacompass.com Its target cells include those in the female reproductive tract, mammary gland, hypothalamus, and pituitary. pharmacompass.comwisdomlib.org Once bound to these receptors, progestins like ethynodiol diacetate can modulate gene expression and cellular responses.

In studies on human endometrial epithelial cells, ethynodiol diacetate was shown to induce certain cellular changes. glowm.com Specifically, it led to the accumulation of glycogen (B147801) and the appearance of enlarged mitochondria. glowm.com However, unlike some other progestins, it did not cause nucleolar differentiation, which is characterized by the formation of "baskets". glowm.com Organ culture of human endometrium revealed that ethynodiol diacetate, among other progestogens, induced an increase in tissue glycogen at lower concentrations than progesterone itself. glowm.com

The testosterone component of the ester also exerts effects on hormone-responsive cells. Testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), act by binding to the androgen receptor (AR). drugbank.comutsouthwestern.edu This interaction is crucial for its effects on various tissues, including those in the male reproductive system. In the context of cancer cell lines, a hybrid molecule containing both estradiol (B170435) and testosterone demonstrated activity against hormone-dependent breast cancer cells (MCF7, which are estrogen receptor-positive) and, to a lesser extent, prostate cancer cells (LNCaP, which are androgen receptor-positive). nih.gov This suggests that the individual components of such hybrid molecules can interact with their respective receptors on cancer cells. nih.gov

Cellular Uptake and Efflux Mechanisms

The cellular uptake of steroid hormones like ethynodiol and testosterone is a complex process. While it has long been believed that these lipophilic molecules enter cells primarily through passive diffusion across the plasma membrane, recent evidence suggests the existence of more specific, carrier-mediated uptake mechanisms. au.dk

Steroid hormones in circulation are largely bound to carrier proteins, such as sex hormone-binding globulin (SHBG) and albumin. inchem.orgnih.gov Only a small fraction is unbound or "free" and traditionally thought to be biologically active. inchem.org However, emerging research indicates that target tissues can take up carrier-bound steroids through receptor-mediated endocytosis. au.dknih.gov This process involves the recognition of the carrier protein by specific receptors on the cell surface, leading to the internalization of the steroid-protein complex. au.dk For instance, the endocytic receptor megalin has been identified as a pathway for the cellular uptake of SHBG-bound androgens and estrogens in reproductive tissues. nih.gov

The metabolism of ethynodiol diacetate and testosterone enanthate can be influenced by various enzymes, which can affect their intracellular concentrations and efflux. Ethynodiol diacetate is metabolized to norethisterone. scispace.com The metabolism of both ethynodiol diacetate and testosterone enanthate can be affected by other compounds. For example, their metabolism may be increased when combined with substances like vorasidenib (B611703) or calcitriol. drugbank.comdrugbank.com Conversely, the metabolism of testosterone enanthate can be decreased by ethinylestradiol. drugbank.com These interactions highlight the role of metabolic enzymes in the cellular availability and potential efflux of these steroid hormones.

In Vivo Animal Model Studies (Mechanistic Focus)

Endocrine System Modulation in Rodent Models

Studies in rodent models have provided significant insights into how ethynodiol testosterone esters modulate the endocrine system. The primary mechanism of action involves the suppression of gonadotropins through the negative feedback effects of the progestin and androgen components on the hypothalamic-pituitary-gonadal (HPG) axis. drugs.comhres.catjpr.org

In male rats, a single injection of a dimeric ethynodiol-testosterone ester led to a significant and prolonged suppression of serum luteinizing hormone (LH) and testosterone levels. oup.com There was also a temporary reduction in follicle-stimulating hormone (FSH). oup.com This suppression of gonadotropins is a key factor in the compound's effects on testicular function. The progestogenic component, ethynodiol diacetate, acts on the hypothalamus to slow the frequency of gonadotropin-releasing hormone (GnRH) release, which in turn blunts the surge of LH from the pituitary. pharmacompass.com The androgen component, testosterone, also contributes to this negative feedback, primarily on LH secretion. utsouthwestern.edu

In female rats, the administration of ethynodiol diacetate has been shown to have effects on the mammary glands and pituitary. inchem.org Long-term oral administration of ethynodiol diacetate in combination with an estrogen increased the incidence of pituitary tumors in mice. wisdomlib.org

Spermatogenesis Inhibition Mechanisms (e.g., in Rat and Monkey Models)

The combination of a progestin and an androgen, such as in an ethynodiol testosterone ester, has been investigated for its potential in male contraception due to its ability to inhibit spermatogenesis. oup.comnih.gov This inhibition is a direct consequence of the profound suppression of gonadotropins, which are essential for maintaining testicular function and sperm production. tjpr.orgnih.govnih.gov

In a study on male rats, a single injection of a dimeric testosterone-ethynodiol ester resulted in the total depression of spermatogenesis between the fourth and eighth week post-injection. oup.com This effect was more pronounced than that observed with the administration of testosterone enanthate and norethisterone enanthate. oup.com The mechanism involves the reduction of intratesticular testosterone levels, which are crucial for the progression of germ cells through various stages of development. nih.gov The suppression of FSH also plays a role by affecting the function of Sertoli cells, which provide essential support for developing sperm cells. nih.gov

Studies in rhesus monkeys have also demonstrated the efficacy of androgen-progestin combinations in suppressing spermatogenesis. ias.ac.in These combinations lead to a state of azoospermia (absence of sperm) or severe oligozoospermia (low sperm count). ias.ac.in The addition of a progestin to an androgen regimen enhances the rate and extent of spermatogenic suppression. nih.govnih.gov

Impact on Gonadotropin Levels and Testicular Function

The administration of an this compound has a direct and significant impact on gonadotropin levels and, consequently, on testicular function. The primary mechanism is the suppression of both LH and FSH secretion from the pituitary gland. drugs.comhres.caoup.com

In male rats treated with a dimeric ethynodiol-testosterone ester, a strong and sustained suppression of serum LH was observed for at least eight weeks. oup.com Serum FSH levels were also transiently reduced. oup.com This reduction in gonadotropin support leads to a cascade of effects within the testes.

The suppression of LH results in a profound decrease in testosterone production by the Leydig cells of the testes. oup.comnih.gov This was evidenced by the significant reduction in both testicular testosterone and serum testosterone levels in treated rats. oup.com Furthermore, the levels of androgen-binding protein (ABP) in the testis and epididymis were also significantly reduced. oup.com ABP is important for maintaining high local concentrations of androgens within the seminiferous tubules.

The combined effect of reduced intratesticular testosterone and suppressed FSH action on Sertoli cells leads to a disruption of the normal process of spermatogenesis, ultimately resulting in reduced sperm production. oup.comnih.gov Interestingly, one study noted that testicular testosterone and ABP concentrations might be of minor significance for maintaining spermatogenesis if serum testosterone levels remain normal, suggesting the involvement of other Sertoli cell-produced factors. oup.com

Table of Research Findings in Animal Models

| Animal Model | Compound Administered | Key Findings | Reference |

|---|---|---|---|

| Male Rats | Dimeric Ethynodiol-Testosterone Ester | - Transitory reduction of serum FSH.

| oup.com |

| Male Rats | Norethisterone Enanthate + Testosterone Enanthate | - Profound reduction in serum LH, testicular testosterone, and ABP.

| oup.com |

| Rhesus Monkeys | Testosterone Enanthate (long-term) | - Increased serum testosterone to supraphysiological range initially.

| ias.ac.in |

| Bonnet Monkeys | Levonorgestrel Butanoate + Testosterone Buciclate | - Effective suppression of spermatogenesis to azoospermia or severe oligozoospermia.

| ias.ac.in |

Table of Mentioned Compounds

| Compound Name |

|---|

| Ethynodiol diacetate |

| Testosterone |

| Testosterone enanthate |

| Ethinyl estradiol |

| Progesterone |

| Dihydrotestosterone (DHT) |

| Estradiol |

| Norethisterone |

| Norethisterone enanthate |

| Levonorgestrel butanoate |

| Testosterone buciclate |

| Vorasidenib |

| Calcitriol |

Effects on Hormone-Binding Protein Levels in Circulation

Ethynodiol diacetate, as a component of combined oral contraceptives, influences the circulating levels of hormone-binding proteins, primarily through the synergistic action with the estrogen component. Estrogens are known to increase the hepatic synthesis of proteins such as sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG) glowm.combsgdtphcm.vn.

Studies on women using oral contraceptives containing ethynodiol diacetate have noted significant effects on these transport proteins. The estrogenic component, typically ethinyl estradiol or mestranol (B1676317), drives an increase in the production of CBG by the liver glowm.com. This leads to elevated total plasma cortisol levels, although the level of free, biologically active cortisol is also affected because certain progestins can displace cortisol from CBG glowm.comnih.gov. Women taking combination oral contraceptives have been observed to have higher concentrations of total CBG, high-affinity CBG (haCBG), and low-affinity CBG (laCBG) compared to controls researchgate.net.

Similarly, SHBG capacity is affected by plasma ethinyl estradiol levels, which are a component of the combined pill drugs.com. The progestin component's androgenic activity can counteract the estrogen-driven rise in SHBG; however, ethynodiol diacetate is considered to have weak androgenic properties wikipedia.org.

Table 1: Observed Effects of Ethynodiol Diacetate-Containing Oral Contraceptives on Hormone-Binding Proteins

| Hormone-Binding Protein | Observed Effect | Primary Driver | Reference |

|---|---|---|---|

| Corticosteroid-Binding Globulin (CBG) | Increased hepatic production, leading to elevated total plasma cortisol levels. | Estrogen component of the combined oral contraceptive. | glowm.comnih.govresearchgate.netwho.int |

| Sex Hormone-Binding Globulin (SHBG) | Increased levels, influenced by the estrogen component. | Estrogen component of the combined oral contraceptive. | drugs.comrxlist.com |

| Thyroid-Binding Globulin (TBG) | Increased levels, potentially requiring dose adjustments for women on thyroid replacement therapy. | Estrogen component of the combined oral contraceptive. | bsgdtphcm.vnrxlist.comk-state.edu |

Hepatic Metabolic Enzyme Modulation

Ethynodiol diacetate undergoes extensive first-pass metabolism in the liver. It is a prodrug that is rapidly converted by hepatic esterases into etynodiol and subsequently oxidized to its primary active metabolite, norethindrone (B1679910) glowm.comdrugs.comwikipedia.orgglowm.com. The metabolism of ethynodiol diacetate is significantly influenced by the activity of hepatic microsomal enzymes, particularly the cytochrome P450 system.

The cytochrome P450 enzyme CYP3A4 is centrally involved in the metabolism of the steroids used in oral contraceptives rxlist.comdrugbank.com. Consequently, the co-administration of drugs that modulate CYP3A4 activity can alter the plasma concentration and therapeutic efficacy of ethynodiol diacetate.

Enzyme Inducers : Substances that induce CYP3A4 can accelerate the metabolism of ethynodiol diacetate, leading to lower plasma concentrations and potentially reduced contraceptive effectiveness. For instance, treatment with rifampicin, a potent enzyme inducer, was shown in rhesus monkeys to significantly decrease the plasma half-life of metabolites derived from ethynodiol diacetate rxlist.comtandfonline.com.

Enzyme Inhibitors : Conversely, substances that inhibit CYP3A4 can slow the metabolism of ethynodiol diacetate, potentially increasing its plasma levels. Ketoconazole is an example of a drug that can decrease the metabolism of ethynodiol diacetate through this mechanism drugbank.com.

Studies have also reported changes in liver function tests in women using oral contraceptives containing ethynodiol diacetate. In one study, women taking a combination of ethynodiol diacetate and mestranol showed significantly higher values for thymol (B1683141) turbidity and cholesterol compared to controls, suggesting an impact on hepatic function nih.gov.

Table 2: Modulation of Hepatic Enzymes Involved in Ethynodiol Diacetate Metabolism

| Modulation Type | Examples of Modulating Agents | Effect on Ethynodiol Diacetate Metabolism | Reference |

|---|---|---|---|

| CYP3A4 Induction | Rifampin, Carbamazepine, Phenobarbital, Phenytoin, St. John's Wort | Increased metabolism, decreased plasma concentration. | rxlist.comtandfonline.com |

| CYP3A4 Inhibition | Ketoconazole, Atazanavir, Curcumin | Decreased metabolism, increased plasma concentration. | drugbank.comdrugbank.com |

Biotransformation Studies using Microbial and Plant Cell Cultures

The biotransformation of ethynodiol diacetate using microbial and plant cell cultures has been explored as an efficient method to generate novel steroid derivatives researchgate.netnih.govorientjchem.org. These biotechnological approaches offer pathways for structural modifications that are difficult to achieve through conventional chemical synthesis, often proceeding with high regio- and stereoselectivity nih.govorientjchem.org. Fungal and plant cell systems have proven effective in catalyzing a variety of reactions, including hydroxylations, hydrolysis, and oxidations, on the ethynodiol diacetate molecule rsc.org.

Research has utilized various microorganisms and plant cells for these transformations:

Fungal Cultures : Cunninghamella elegans, Botrytis cinerea, and Trichothecium roseum are among the fungi used to metabolize ethynodiol diacetate nih.govuitm.edu.myresearchgate.net.

Plant Cell Cultures : Suspension cultures of Ocimum basilicum (basil) and Azadirachta indica (neem) have been successfully employed for the biotransformation of this compound researchgate.netnih.govrsc.org.

These studies demonstrate that different biological systems catalyze distinct chemical transformations, providing a versatile toolkit for creating a library of steroidal compounds orientjchem.orgrsc.org.

Hydroxylation and Ester Hydrolysis Reactions

The primary reactions observed in the biotransformation of ethynodiol diacetate are hydroxylation and ester hydrolysis, with the dominant reaction type depending on the biocatalyst used rsc.org.

Hydroxylation : Fungal cultures are particularly adept at introducing hydroxyl groups at various positions on the steroid nucleus. The fungus Cunninghamella elegans transforms ethynodiol diacetate into several hydroxylated metabolites, including three new compounds: 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol, and 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol nih.govorientjchem.org. Fungi such as Botrytis cinerea and Trichothecium roseum have also been shown to produce hydroxylated derivatives uitm.edu.my.

Ester Hydrolysis and Oxidation : Plant cell cultures, in contrast, primarily catalyze the hydrolysis of the acetate (B1210297) ester groups and subsequent oxidation nih.govrsc.org. Cell suspension cultures of Ocimum basilicum convert ethynodiol diacetate into several known metabolites. The reactions include hydrolysis of the ester group at C-3, followed by oxidation of the resulting hydroxyl group to a ketone, yielding compounds such as 17α-ethynyl-17β-acetoxyestr-4-en-3-one and 17α-ethynyl-17β-hydroxyestr-4-en-3-one (norethindrone) nih.govorientjchem.org.

Table 3: Metabolites of Ethynodiol Diacetate from Microbial and Plant Biotransformation

| Biocatalyst | Primary Reaction(s) | Resulting Metabolites | Reference |

|---|---|---|---|

| Cunninghamella elegans (Fungus) | Hydroxylation | 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol 17α-ethynyl-17β-acetoxyestr-4-en-3-one | nih.govorientjchem.org |

| Ocimum basilicum (Plant Cell Culture) | Ester Hydrolysis, Oxidation, Rearrangement | 17α-ethynyl-17β-acetoxyestr-4-en-3-one 17α-ethynyl-17β-hydroxyestr-4-en-3-one 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene 17α-ethynyl-5α,17β-dihydroxyestr-3-ene | nih.govorientjchem.org |

| Azadirachta indica (Plant Cell Culture) | Ester Hydrolysis, Oxidation | 17α-ethynyl-17β-acetoxyestr-4-en-3-one 17α-ethynyl-17β-hydroxyestr-4-en-3-one | researchgate.netnih.govorientjchem.org |

| Botrytis cinerea / Trichothecium roseum (Fungi) | Hydroxylation, Hydrolysis, Oxidation | 17α-Ethynyl-17β-acetoxyestr-4-en-3-one-15β-ol 19-nor-17α-ethynyltestosterone 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene | uitm.edu.my |

Potential for Novel Metabolite Production and Derivatization

Biotransformation studies with ethynodiol diacetate serve as a powerful engine for drug discovery, providing an efficient route to synthesize libraries of new steroids that may possess novel or enhanced contraceptive properties researchgate.netnih.govorientjchem.org. The structural modifications introduced by microbial and plant cell cultures can lead to compounds with altered biological activity, bioavailability, or metabolic stability.

The production of three previously uncharacterized hydroxylated metabolites by Cunninghamella elegans highlights the potential for discovering novel compounds nih.govorientjchem.org. Similarly, the generation of a rearranged dihydroxy metabolite by Ocimum basilicum demonstrates the capacity of plant cells to perform complex chemical conversions nih.govorientjchem.org. These methods allow for the targeted production of derivatives with high stereoselectivity, a crucial factor in determining the biological function of steroid hormones nih.gov. The continued exploration of diverse microbial strains, including from unique environments such as psychrotolerant (cold-tolerant) fungi, may further expand the range of accessible derivatives, offering new avenues for pharmaceutical development uitm.edu.myuitm.edu.mybenthamscience.com.

Comparative Academic Studies

Comparison with Parent Steroids (Ethynodiol and Testosterone)

Differences in Receptor Binding and Activation

Ethynodiol (B195179) diacetate, a derivative of ethynodiol and a progestin medication, demonstrates minimal direct binding affinity for progesterone (B1679170) and androgen receptors. wikipedia.org Instead, it functions as a prodrug, rapidly converting to norethisterone, which is the active metabolite. wikipedia.org The binding affinity of various 19-nor-progestogens to progesterone and estradiol-17β receptors has been studied, revealing that ethynodiol diacetate itself has a low affinity for the progesterone receptor compared to its active metabolite, norethisterone. oup.com

In contrast, testosterone (B1683101), a primary male sex hormone, and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), are agonists of the androgen receptor. drugbank.comnih.gov The binding of testosterone or DHT to the androgen receptor initiates a cascade of events leading to the development and maintenance of male secondary sexual characteristics. drugbank.com Testosterone can also be converted to estradiol (B170435), which then interacts with estrogen receptors. drugbank.comnih.gov

The structural characteristics of 19-nor-progestogens, such as the presence of a 3-ketone and 17β-hydroxyl group, are crucial for their binding to the progesterone receptor. oup.com Ethynodiol diacetate's modifications at these positions contribute to its lower initial receptor affinity before its metabolic conversion. oup.com

Divergence in Metabolic Fate and Active Metabolite Formation

The metabolic pathway of ethynodiol diacetate is a key differentiator from its parent compounds. Upon oral administration, it undergoes rapid deacetylation to form ethynodiol. wikipedia.org Subsequently, the 3β-hydroxyl group of ethynodiol is oxidized to produce norethisterone, which is the primary active metabolite responsible for its progestogenic effects. wikipedia.org This conversion process highlights the prodrug nature of ethynodiol diacetate. wikipedia.orgkup.at

Testosterone's metabolism is more complex, involving several pathways. It can be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. drugbank.comoup.com Alternatively, testosterone can be aromatized to estradiol, an estrogen. drugbank.com Testosterone and its metabolites are primarily metabolized in the liver and excreted in the urine as glucuronide and sulfate (B86663) conjugates. wikipedia.org The main urinary metabolites are androsterone (B159326) glucuronide and etiocholanolone (B196237) glucuronide. wikipedia.org

The metabolic fate of ethynodiol, the intermediate in ethynodiol diacetate's conversion, is directed towards the formation of norethisterone. wikipedia.org This contrasts with the multiple potential active metabolites of testosterone, each with distinct physiological roles. drugbank.com

Interactive Data Table: Receptor Binding Affinities of 19-Nor-Progestogens

| Compound | Progesterone Receptor (Ki in M) | Estrogen Receptor (Ki in M) |

| Norethindrone (B1679910) | 2.3 x 10⁻⁹ | > 1.0 x 10⁻⁶ |

| Norethindrone acetate (B1210297) | 8.8 x 10⁻⁹ | 2.1 x 10⁻⁷ |

| Lynestrenol (B534155) | 9.7 x 10⁻⁹ | 8.4 x 10⁻⁷ |

| 17α-ethynyl-estra-4-ene-3β, 17β-diol | 5.4 x 10⁻⁸ | 1.8 x 10⁻⁷ |

| Ethynodiol diacetate | 1.3 x 10⁻⁷ | 1.3 x 10⁻⁷ |

Data sourced from a study on rabbit uterine cytosol. oup.com

Comparison with Other Synthetic Progestogens and Testosterone Esters

Structural Similarities and Pharmacological Differences

Ethynodiol diacetate is classified as a first-generation progestin, belonging to the estrane (B1239764) group, which are derivatives of testosterone. taylorandfrancis.comnih.gov Structurally, it is related to other 19-nortestosterone derivatives like norethindrone and lynestrenol. nih.govnih.gov These compounds share a common steroid nucleus but differ in the functional groups attached, which significantly influences their pharmacological properties. nih.gov For example, the presence of acetate esters at the C3β and C17β positions in ethynodiol diacetate distinguishes it from norethindrone. wikipedia.org

In comparison to other synthetic progestogens, such as the gonanes (e.g., levonorgestrel), estranes like ethynodiol diacetate tend to have more androgenic activity. nih.gov Newer generations of progestins have been developed to minimize these androgenic effects. taylorandfrancis.com

Testosterone esters, such as testosterone undecanoate, cypionate, and enanthate, are prodrugs of testosterone designed to prolong its release and action. sciencescholar.usdefymedical.com The esterification of testosterone at the 17β-hydroxyl group with different fatty acid chains alters their lipophilicity and, consequently, their absorption and half-life. sciencescholar.usgoogle.com Unlike synthetic progestogens that are designed to mimic progesterone, testosterone esters are intended for androgen replacement therapy. nih.gov

Distinct Metabolic Profiles and Prodrug Mechanisms

Ethynodiol diacetate functions as a prodrug that is metabolically converted to norethisterone. wikipedia.orgkup.at This two-step conversion, involving deacetylation and oxidation, is a characteristic feature of its metabolic profile. wikipedia.org Other progestins, such as desogestrel (B1670305) and norgestimate, are also prodrugs that require metabolic activation. nih.gov

The prodrug mechanism of testosterone esters involves the enzymatic cleavage of the ester bond to release free testosterone. google.com The rate of this hydrolysis depends on the length and structure of the ester chain, allowing for different durations of action. sciencescholar.usdefymedical.com For instance, testosterone undecanoate has a longer half-life than shorter-chain esters like testosterone propionate. sciencescholar.usdefymedical.com This mechanism is fundamentally different from the metabolic activation of ethynodiol diacetate, which involves modification of the steroid nucleus itself. wikipedia.org